Product packaging for Fmoc-L-leucinol(Cat. No.:CAS No. 139551-83-0)

Fmoc-L-leucinol

Cat. No.: B557444
CAS No.: 139551-83-0
M. Wt: 339.4 g/mol
InChI Key: WXMGVJAOLIDKGZ-HNNXBMFYSA-N
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Description

Historical Context and Evolution of Fmoc-Protected Chiral Alcohols in Organic Synthesis

The development of protecting groups has been a cornerstone in the advancement of organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced in the 1970s, revolutionized the field of solid-phase peptide synthesis (SPPS) due to its base-lability, which offered a milder deprotection strategy compared to the acid-labile Boc group. This "orthogonal" protection scheme allowed for the synthesis of more complex and sensitive peptides. chempep.comuci.edu

The success of the Fmoc group in peptide synthesis naturally led to its adoption for the protection of other amine-containing molecules, including chiral amino alcohols. Chiral amino alcohols are crucial synthons in the preparation of a wide array of biologically active compounds. The protection of their amino group with the Fmoc moiety provides a stable derivative that is compatible with a variety of reaction conditions used to modify the hydroxyl group or other parts of the molecule.

Early methods for the preparation of Fmoc-protected amino alcohols often involved the reduction of the corresponding Fmoc-protected amino acids. More recent synthetic advancements, such as the Sharpless Asymmetric Aminohydroxylation (SAAH), have provided more direct routes to these valuable building blocks. acs.orgnih.gov The SAAH reaction, for instance, allows for the direct conversion of alkenes into Fmoc-protected amino alcohols with high enantioselectivity. acs.orgnih.gov This evolution in synthetic methodology has made a diverse range of Fmoc-protected chiral alcohols, including Fmoc-L-leucinol, more accessible for research and development.

Significance of this compound as a Versatile Chiral Building Block

This compound serves as a highly versatile chiral building block in organic synthesis, primarily due to the presence of three key structural features: the stereochemically defined center derived from L-leucine, the reactive primary alcohol, and the readily cleavable Fmoc protecting group. This combination allows for its incorporation into a variety of molecular architectures with precise stereochemical control.

In the synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, this compound is a valuable starting material. acs.orgrsc.org By modifying the hydroxyl group or incorporating the entire leucinol moiety, chemists can design novel structures with improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation.

Furthermore, the chirality of L-leucinol makes it a useful chiral auxiliary, a molecule that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org Although the use of this compound specifically as a chiral auxiliary is not as widespread as other chiral amines and alcohols, the principle remains a potential application. Its derivatives have also been utilized in the development of chiral stationary phases for the chromatographic separation of enantiomers. nih.gov

The isobutyl side chain of the leucine (B10760876) residue also imparts specific steric and lipophilic properties to the molecules into which it is incorporated, which can be crucial for molecular recognition and binding to biological targets.

Scope and Research Trajectories within Academic Organic and Supramolecular Chemistry

The applications of this compound and related Fmoc-protected amino alcohols continue to expand, with significant research efforts in both academic organic and supramolecular chemistry.

In the realm of organic synthesis , current research focuses on the use of this compound in the synthesis of complex natural products and their analogues. nih.govnih.govchimia.ch The defined stereochemistry of this compound makes it an attractive starting material for the construction of chiral centers within these intricate molecules. Its role in the synthesis of novel peptidomimetics with potential therapeutic applications also remains an active area of investigation. google.com

In supramolecular chemistry , there is a burgeoning interest in the self-assembly of Fmoc-amino acid and Fmoc-amino alcohol derivatives into well-defined nanostructures. beilstein-journals.orgresearchgate.netchemrxiv.orgrsc.org The Fmoc group, with its planar and aromatic fluorenyl moiety, is known to promote self-assembly through π-π stacking interactions, while the amino alcohol portion can participate in hydrogen bonding. While much of the research has focused on Fmoc-amino acids, the principles are readily extendable to this compound. These self-assembled structures, which can form hydrogels, nanofibers, and nanotubes, have potential applications in areas such as drug delivery, tissue engineering, and materials science. beilstein-journals.org For example, Fmoc-L-leucine has been co-assembled with other components to create hydrogels with antimicrobial properties. beilstein-journals.org The incorporation of the leucinol moiety could offer further opportunities to tune the properties and functionality of these supramolecular materials.

Future research is likely to explore the development of novel catalysts derived from this compound and its application in asymmetric catalysis. rsc.org Additionally, the unique self-assembly properties of this compound-containing molecules will likely be harnessed to create more sophisticated and functional supramolecular systems.

Data for this compound

PropertyValueSource(s)
CAS Number 139551-83-0 jk-sci.comchemicalbook.comscbt.comcalpaclab.compeptide.com
Molecular Formula C₂₁H₂₅NO₃ chemicalbook.comscbt.comcalpaclab.compeptide.com
Molecular Weight 339.43 g/mol chemicalbook.comscbt.com
Appearance White to off-white solid chemicalbook.com
Melting Point 112-113 °C chemicalbook.com
Storage Temperature 2-8°C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO3 B557444 Fmoc-L-leucinol CAS No. 139551-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc L Leucinol and Its Analogs

Stereoselective Synthesis Pathways to Fmoc-L-leucinol

The synthesis of enantiomerically pure this compound relies heavily on the inherent chirality of its precursor, L-leucine. L-leucine possesses a defined (S) configuration at its alpha-carbon, which is preserved throughout the synthetic process to yield the desired (S)-configured this compound.

Enantioselective Approaches in this compound Synthesis

The primary strategy for obtaining enantiomerically pure this compound involves starting with enantiomerically pure L-leucine. The synthetic route typically involves two main steps:

Fmoc Protection: The amino group of L-leucine is protected using a reagent such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions fengchengroup.comwikipedia.org. This step yields Fmoc-L-leucine.

Reduction of the Carboxylic Acid: The carboxylic acid moiety of Fmoc-L-leucine is then reduced to a primary alcohol. A common and efficient method involves the reduction of Fmoc-amino acid azides, prepared from Fmoc-amino acids, using aqueous sodium borohydride (B1222165) (NaBH4) at low temperatures (e.g., 0°C) niscpr.res.inresearchgate.net. This method is noted for its speed, efficiency, and high yields, preserving the stereochemical integrity of the starting material.

Alternatively, general methods for the enantioselective synthesis of Fmoc-protected amino alcohols exist, such as the Sharpless asymmetric aminohydroxylation (SAAH) reaction. This approach can functionalize alkenes using FmocNHCl as a nitrogen source, employing chiral ligands like (DHQD)2PHAL or (DHQ)2PHAL to achieve high enantioselectivity acs.orgnih.gov. While not a direct synthesis from L-leucine, these methods are crucial for creating diverse Fmoc-protected amino alcohol analogs with controlled stereochemistry.

Optimization of Reaction Conditions for Enhanced Chiral Purity

Maintaining the enantiomeric purity of this compound is paramount. The stereochemistry is largely dictated by the starting material, L-leucine. However, optimization of reaction conditions for the reduction step is critical to prevent epimerization or racemization.

Reducing Agent and Conditions: The use of mild reducing agents like NaBH4 under controlled temperatures (e.g., 0°C) is beneficial. The azidation of Fmoc-amino acids followed by reduction has been shown to be rapid and complete, yielding products with high purity niscpr.res.inresearchgate.net. The reaction time and temperature play a role in minimizing potential side reactions that could affect stereochemistry.

Purification: Post-synthesis purification techniques, such as recrystallization or chromatography, are essential to remove any minor impurities or byproducts that might arise, thereby ensuring the final product meets high chiral purity standards.

Functional Group Interconversion and Derivatization Strategies of this compound

This compound offers two primary reactive sites for further functionalization: the Fmoc-protected amine and the primary alcohol.

Preparations of this compound Derivatives

The hydroxyl group of this compound can be readily converted into various derivatives. Common transformations include:

Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

Etherification: Formation of ethers through reactions with alkyl halides or tosylates under basic conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and conditions used.

These derivatives serve as advanced intermediates for constructing more complex molecules, including modified peptides, peptidomimetics, and other biologically active compounds.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related amino alcohols can be approached with green chemistry principles in mind, aiming to reduce environmental impact and improve process efficiency.

Solvent Reduction and Elimination: Solvent-free conditions or the use of environmentally benign solvents are preferred. For example, the silica (B1680970) gel-catalyzed opening of epoxide rings by amines can be performed under solvent-free conditions at room temperature, offering a greener alternative to traditional methods organic-chemistry.org. Similarly, the reduction of Fmoc-amino acid azides with aqueous NaBH4 is efficient and uses water as a co-solvent niscpr.res.inresearchgate.net.

Catalysis: The use of reusable heterogeneous catalysts, such as silica gel or sulfated tin oxide, can minimize waste and simplify product isolation organic-chemistry.orggrowingscience.com. These catalysts often facilitate reactions under milder conditions and can be recovered and reused, aligning with green chemistry metrics like catalyst recyclability.

Atom Economy and Efficiency: Methods that achieve high yields in fewer steps and minimize byproduct formation are considered greener. The reduction of Fmoc-amino acid azides with NaBH4 is noted for its rapid reaction times and high yields, contributing to better atom economy niscpr.res.inresearchgate.net.

Mild Reaction Conditions: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many modern synthetic routes for amino alcohols aim to operate under mild conditions, avoiding harsh reagents or extreme temperatures organic-chemistry.orggrowingscience.com.

By applying these principles, the synthesis of this compound can become more sustainable, reducing the environmental footprint associated with its production while maintaining high chemical and stereochemical purity.

Fmoc L Leucinol in Advanced Peptide and Peptidomimetic Synthesis

Role of Fmoc-L-leucinol in Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound plays a significant role in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for constructing peptides efficiently. Its utility stems from its protected amino group and its amino alcohol nature, which allows for the creation of modified peptides.

Incorporation into Peptide Sequences via Leucinol Residues

In SPPS, this compound is incorporated into a growing peptide chain attached to a solid support. Unlike standard amino acids, which possess a carboxylic acid group for peptide bond formation, this compound contributes a primary alcohol. This means it is incorporated as a modified residue, effectively replacing a C-terminal amino acid or a residue within a sequence where an alcohol functionality is desired. The incorporation process typically involves standard peptide coupling reagents and conditions, ensuring the formation of an ester or amide linkage depending on the preceding residue and the desired linkage. This modification introduces a hydroxyl group, which can alter the peptide's physical properties, solubility, and biological activity, or serve as a point for further chemical modification.

Strategies for Orthogonal Protection and Deprotection in SPPS utilizing this compound

The Fmoc/tBu (tert-butyloxycarbonyl) strategy is the most prevalent in modern SPPS, offering orthogonal protection for the amino terminus and side chains, respectively peptide.com. This compound fits seamlessly into this scheme. The Fmoc group on the amino terminus is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine (B6355638) caymanchem.comchemicalbook.comsigmaaldrich.com. This deprotection step is crucial for exposing the free amine, allowing the subsequent coupling of the next Fmoc-protected amino acid or building block. The orthogonality of the Fmoc group means its removal (under basic conditions) does not affect acid-labile side-chain protecting groups (e.g., tBu, Trt) that might be present on other residues within the peptide chain peptide.comfengchengroup.comsigmaaldrich.com. This selective deprotection is fundamental to the stepwise elongation of the peptide chain.

Mitigating Side Reactions and Racemization during this compound Coupling

While this compound itself, as an amino alcohol, is less prone to the α-carbon racemization that can occur with amino acids during coupling caymanchem.comsigmaaldrich.comchemimpex.com, general side reactions inherent to Fmoc-SPPS must still be managed. Common issues in Fmoc-SPPS include aspartimide formation, diketopiperazine formation, and side-chain modifications chemicalbook.comsigmaaldrich.comchemimpex.comiris-biotech.de. The use of efficient coupling reagents, appropriate solvents (like DMF or NMP), and optimized reaction times are essential for high coupling yields and minimizing unwanted byproducts. For this compound, ensuring complete deprotection of the Fmoc group before the next coupling step is critical to avoid truncated sequences or low yields.

This compound as a Component in Solution-Phase Peptide Synthesis

Beyond SPPS, this compound can also be employed in solution-phase peptide synthesis. In this approach, peptide fragments or individual residues are coupled in solution, and purification is typically achieved through chromatography or crystallization. The principles of Fmoc protection and deprotection remain the same, utilizing base-labile conditions for Fmoc removal. Solution-phase synthesis can be advantageous for producing specific peptide fragments or for large-scale synthesis where resin-based methods might be less economical, although it often requires more extensive purification steps compared to SPPS sigmaaldrich.com.

Development of Peptidomimetics and Constrained Peptide Analogs utilizing this compound

This compound is particularly valuable in the field of peptidomimetics, which involves designing molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as increased stability against proteases, enhanced bioavailability, or altered receptor binding profiles.

Conformational Restraints and Structural Scaffolds in Peptidomimetic Design

Data Table: Properties of this compound

PropertyValueSource
SynonymsFmoc-Leu-ol
CAS Number139551-83-0
Purity≥ 98% (HPLC)
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
MDL NumberMFCD00235932
PubChem ID19978438
Melting Point131-134 °C
AppearanceWhite powder
Optical Rotation[α]D20 = -22 ± 2º (C=1 in DMF)
Storage ConditionsStore at 0-8 °C

Compound List

this compound

L-leucine

Fmoc-L-leucine

Alloc-L-leucinol

Fmoc-L-Lys(Ns)-OH

Fmoc-L-photo-leucine

Fmoc-L-leucine (Fmoc-Leu-OH)

Fmoc-L-amino acids

Fmoc-L-leucine (1-¹³C, 99%)

Fmoc-L-leucine (CAS 35661-60-0)

this compound (Fmoc-Leu-ol)

Applications of Fmoc L Leucinol in Supramolecular Chemistry and Materials Science

Self-Assembly Mechanisms of Fmoc-L-leucinol and its Derivatives

The spontaneous organization of this compound and its derivatives into ordered structures is a cornerstone of its utility. This process is governed by a delicate interplay of non-covalent forces and can lead to a variety of complex, hierarchical assemblies.

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of molecules like this compound is primarily driven by a combination of non-covalent interactions. numberanalytics.com These weak, yet collectively significant, forces dictate the final structure and properties of the resulting supramolecular assemblies. The key interactions at play include:

Hydrogen Bonding: The amide and hydroxyl groups within the this compound structure provide sites for hydrogen bond donors and acceptors. frontiersin.org These interactions are crucial for the formation of extended networks and play a significant role in the stability of the assembled structures. mdpi.com In many Fmoc-amino acid systems, hydrogen bonding is a dominant force in the formation of fibrous structures within gels. mdpi.com

π-π Stacking: The large, aromatic fluorenyl group of the Fmoc moiety is a key driver for self-assembly. acs.org These aromatic rings tend to stack on top of each other, an interaction known as π-π stacking, which significantly contributes to the stability of the assembled structures. acs.orgresearchgate.netnih.gov This stacking, in conjunction with hydrogen bonding, often leads to the formation of β-sheet-like arrangements. acs.orgresearchgate.net

Hydrophobic Effects: The aliphatic leucine (B10760876) side chain and the fluorenyl group contribute to the hydrophobic character of the molecule. frontiersin.orgacs.orgresearchgate.net In aqueous environments, these hydrophobic regions tend to aggregate to minimize their contact with water, further promoting the self-assembly process. mdpi.com

The balance between these interactions is critical and can be influenced by external factors such as solvent, concentration, and temperature, allowing for control over the resulting morphologies. researchgate.netrsc.org

Hierarchical Organization and Nanostructure Formation

The initial self-assembly driven by non-covalent interactions often leads to the formation of primary nanostructures, such as nanofibers, nanoribbons, or nanotubes. researchgate.netresearchgate.netnih.gov These primary structures can then further organize into more complex, hierarchical architectures. nih.gov For instance, nanofibers can entangle to form a three-dimensional network, which is the basis for hydrogel formation. nih.gov

Studies on related Fmoc-amino acid derivatives have shown a variety of morphologies, including flower-like structures, tubes, and fibers, depending on the specific amino acid and the assembly conditions. researchgate.netchemrxiv.org For example, Fmoc-L-leucine has been observed to form flower-like morphologies that can transition to tube-like structures upon heating. researchgate.netchemrxiv.org This hierarchical organization is essential for the material's bulk properties, such as mechanical stiffness and porosity. acs.orgacs.org

Pathway Complexity and Non-Equilibrium Self-Assemblies

Recent research has highlighted the complexity of the self-assembly pathways for Fmoc-amino acid derivatives. chemrxiv.orgchemrxiv.org The process is not always a simple progression to a single, thermodynamically stable state. Instead, the system can navigate a complex energy landscape with multiple local minima, leading to the formation of various metastable or kinetically trapped structures. chemrxiv.orgchemrxiv.org

This "pathway complexity" allows for the formation of distinct non-equilibrium self-assemblies from the same monomer under different initial conditions. chemrxiv.orgchemrxiv.org For instance, by controlling factors like the rate of pH change or temperature, it is possible to direct the self-assembly of Fmoc-leucine towards different structures, such as transient hydrogels, stable hydrogels, or crystalline forms. chemrxiv.org These non-equilibrium structures can possess unique properties and functions that differ from their thermodynamically stable counterparts. chemrxiv.orgchemrxiv.org This temporal control over self-assembly is a sophisticated strategy for creating adaptive and functional materials. chemrxiv.org

Design and Engineering of this compound-Based Hydrogels

The ability of this compound and its derivatives to form hydrogels makes them highly attractive for a range of applications, particularly in the biomedical field. chemimpex.com These hydrogels are typically biocompatible and can mimic the extracellular matrix of tissues. nih.govacs.org

Responsive Hydrogels for Advanced Applications

A key area of interest is the development of "smart" or responsive hydrogels that can change their properties in response to external stimuli. nih.govnih.gov These stimuli can include changes in pH, temperature, light, or the presence of specific enzymes. nih.govnih.govijpsjournal.com

The non-covalent nature of the interactions holding the hydrogel network together makes them inherently sensitive to environmental changes. nih.gov For example, a change in pH can alter the ionization state of carboxylic acid groups, disrupting the hydrogen bonding and electrostatic interactions and potentially leading to a sol-gel transition. nih.gov Similarly, temperature changes can affect the strength of hydrophobic interactions and hydrogen bonds, influencing the stability of the hydrogel. nih.gov This responsiveness allows for the design of materials for applications such as on-demand drug delivery and injectable scaffolds. nih.govijpsjournal.com

Biomedical Applications of Hydrogels

The unique properties of this compound-based hydrogels make them promising candidates for various biomedical applications. nih.govchemimpex.com

Tissue Engineering Scaffolds: Hydrogels can provide a three-dimensional scaffold that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix. nih.govacs.orgmdpi.com Their porous structure allows for the transport of nutrients and waste products, which is essential for cell viability. nih.gov Fmoc-peptide-based hydrogels have been shown to be suitable for these applications due to their biocompatibility and tunable mechanical properties. acs.orgmdpi.com

Regenerative Medicine: In regenerative medicine, these hydrogels can be used as delivery vehicles for therapeutic agents, such as growth factors or cells, to promote tissue repair and regeneration. nih.govacs.orgchemimpex.com The injectable nature of some of these hydrogels allows for minimally invasive delivery to the site of injury. ijpsjournal.commdpi.com

Functional Materials Development with this compound Building Blocks

The unique molecular structure of this compound facilitates its use in the bottom-up fabrication of functional materials. The Fmoc group, with its planar and aromatic nature, promotes π-π stacking interactions, while the leucine side chain contributes to hydrophobic interactions. These non-covalent forces, along with hydrogen bonding possibilities, drive the self-assembly of this compound into ordered supramolecular structures, such as nanofibers, which can entangle to form hydrogels and other nanomaterials. mdpi.commdpi.com

Exploration in Drug Delivery Systems and Bioconjugation

This compound and its derivatives have shown considerable promise in the development of advanced drug delivery systems. chemimpex.com The ability to form hydrogels under specific conditions, such as a change in pH, makes these materials suitable for encapsulating and subsequently releasing therapeutic agents in a controlled manner. mdpi.comchemimpex.com These hydrogels are often biocompatible and biodegradable, which are critical properties for biomedical applications. mdpi.com

In the realm of bioconjugation, this compound serves as a crucial component for linking biomolecules to create targeted therapies. chemimpex.comchemimpex.com For instance, it can be incorporated into peptide-drug conjugates (PDCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing side effects. researchgate.net The Fmoc protecting group plays a key role during the synthesis of these conjugates, ensuring that specific chemical reactions occur at the desired positions. Research has also explored the use of Fmoc-L-leucine, a closely related compound, in combination with other drugs to enhance their therapeutic effects. mdpi.com

Table 1: Applications of this compound in Drug Delivery and Bioconjugation

Application Area Function of this compound Key Research Findings
Drug Delivery Forms hydrogels for controlled release Hydrogels can be designed to respond to specific stimuli like pH. mdpi.comchemimpex.com
Enhances solubility and stability of drugs The unique properties of Fmoc-amino acid derivatives can improve therapeutic outcomes. chemimpex.com
Bioconjugation Links biomolecules in targeted drug delivery systems Used in the synthesis of peptide-drug conjugates for targeted cancer therapy. chemimpex.comchemimpex.comresearchgate.net

Novel Functional Materials for Specific Research Objectives

Beyond drug delivery, this compound is utilized in the creation of novel functional materials for a variety of research purposes. Its self-assembling properties are harnessed to construct nanostructured materials with tailored characteristics. For example, co-assembly of Fmoc-L-leucine with other Fmoc-amino acids, like Fmoc-L-lysine, can result in the formation of hydrogels with broad-spectrum antibacterial activity. researchgate.net The resulting nanofibers create a scaffold that can be useful in tissue engineering and regenerative medicine. chemimpex.comchemimpex.com The specific interactions between the Fmoc groups and the amino acid side chains dictate the morphology and properties of the resulting supramolecular structures. researchgate.netacs.org

Chiroptical Properties of this compound Supramolecular Aggregates

The chirality inherent in the L-leucinol component of this compound is often transferred to the supramolecular structures it forms. This results in aggregates that exhibit distinct chiroptical properties, which can be investigated using techniques such as circular dichroism (CD) spectroscopy. researchgate.netacs.org

The self-assembly of Fmoc-amino acids, including Fmoc-L-leucine, into chiral aggregates has been a subject of significant research. researchgate.netresearchgate.net Studies have shown that the specific rotation of solutions containing these molecules can change significantly with concentration, indicating the formation of ordered, chiral supramolecular structures. researchgate.netacs.orgresearchgate.net The π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid residues are the primary driving forces for this self-assembly process. sci-hub.se The handedness of the resulting helical structures can be influenced by the amino acid sequence in short peptides and can even be used to induce chirality in achiral fluorescent molecules embedded within the peptide assemblies. sci-hub.se The study of these chiroptical properties provides fundamental insights into the mechanisms of molecular self-assembly and is crucial for the development of chiroptical materials and sensors. magtech.com.cn

Table 2: Chiroptical Properties of Fmoc-Amino Acid Aggregates

Property Observation Underlying Mechanism
Specific Rotation Increases with concentration beyond the critical micelle concentration. researchgate.netacs.org Formation of chiral aggregates. researchgate.net
Circular Dichroism Distinct signals indicating the formation of ordered structures. Transfer of chirality from the amino acid to the supramolecular assembly.

| Supramolecular Chirality | Can be controlled by the amino acid sequence in peptides. sci-hub.se | Hierarchical self-assembly into helical structures driven by non-covalent interactions. sci-hub.se |

Fmoc L Leucinol in Advanced Biological and Medicinal Chemistry Research

Applications in Protein Engineering and Modification

Protein engineering, a field dedicated to altering or creating proteins with novel or enhanced functions, often involves the precise modification of amino acid residues or the incorporation of non-natural amino acids. Fmoc-L-leucinol, as a protected amino alcohol, offers a versatile building block for such modifications, contributing to improvements in protein stability, functionality, and the design of specialized biomolecules like enzymes and antibodies.

Enzyme Design and Antibody Production

In the realm of enzyme design, this compound can serve as a valuable tool for modifying enzyme active sites or allosteric regulatory regions. By strategically placing modified amino acid residues, researchers can alter substrate specificity, catalytic efficiency, or cofactor binding. The leucine (B10760876) side chain's steric and hydrophobic characteristics, when modulated through derivatives like this compound, can be leveraged to create enzymes with tailored activities for specific industrial or therapeutic purposes chemimpex.comacs.org.

Similarly, in antibody production and engineering, this compound can play a role in developing next-generation antibody-based therapeutics and diagnostics. Modifications can be introduced to enhance antibody stability, improve effector functions, or facilitate conjugation to other molecules, such as drugs or imaging agents, for targeted delivery systems chemimpex.comiris-biotech.de. While specific research detailing this compound's direct impact on antibody production is still emerging, the broader field of peptide and protein modification using protected amino acid derivatives demonstrates the potential for such building blocks to refine antibody structure and function.

Physicochemical Properties of this compound

This compound is characterized by several key physicochemical properties that underscore its utility in chemical synthesis and research.

PropertyValueSource(s)
CAS Number 139551-83-0 chemimpex.com
Molecular Formula C₂₁H₂₅NO₃ chemimpex.com
Molecular Weight 339.4 g/mol chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Appearance White powder chemimpex.com
Melting Point 131-134 °C chemimpex.com
Optical Rotation [α]D²⁰ = -22 ± 2º (C=1 in DMF) chemimpex.com
Synonyms Fmoc-Leu-ol chemimpex.com
Storage Conditions Store at 0-8 °C chemimpex.com

Compound List

this compound

L-leucine

Fmoc-L-leucine

Fmoc-L-Photo-Leucine

Fmoc-L-Ala(2-Furyl)-OH

L-Leucine-N-Fmoc (D3, 98%)

L-Leucine-N-Fmoc (¹⁵N, 98%)

Fmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH

Tirzepatide

Advanced Characterization and Computational Studies of Fmoc L Leucinol

Spectroscopic Analysis of Fmoc-L-leucinol and its Derivatives

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, stereochemistry, and dynamic processes of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules. Studies on related Fmoc-protected amino acids, such as Fmoc-L-leucine, have demonstrated the application of NMR in understanding molecular conformation and dynamics. For instance, deuteron (B1233211) solid-state NMR experiments on Fmoc-leucine have been used to quantitatively analyze the dynamics of its methyl groups across a wide temperature range (7-324 K) nih.govacs.org. These studies compare the dynamics of the Fmoc-protected amino acid with those observed in protein hydrophobic cores, revealing similarities in motion modes but differences in specific dynamic parameters nih.gov. Such investigations highlight how NMR can probe local interactions and conformational flexibility, which are critical for understanding the behavior of Fmoc-protected amino acids in various chemical environments and self-assembly processes pnas.orgchemicalbook.com. While direct NMR studies on this compound are less extensively documented in the provided search results, the principles applied to Fmoc-L-leucine are directly transferable for conformational and dynamic investigations of this compound.

Chiroptical spectroscopy encompasses techniques that measure the interaction of chiral molecules with polarized light, providing information about stereochemistry and molecular conformation.

Optical Rotation: Optical rotation is a fundamental chiroptical property that quantifies the extent to which a chiral compound rotates plane-polarized light. For this compound, specific rotation values are typically reported in solution, often in solvents like DMF. For example, this compound has been reported to have an optical rotation of [α]D20 = -22 ± 2º (C=1 in DMF) chemimpex.comusbio.net. Similarly, Fmoc-L-leucine exhibits values such as [α]D20 = -25 ± 2º (C=1, DMF) chemimpex.comthermofisher.com or [α]D20 = -26.0 to -24.0º carlroth.com. Studies on Fmoc-amino acid surfactants have also noted an unprecedented increase in specific rotation with concentration beyond the critical micelle concentration (CMC), suggesting the formation of chiral aggregates researchgate.netnih.govacs.org.

Vibrational Circular Dichroism (VCD): VCD spectroscopy extends chiroptical measurements into the infrared region, probing vibrational transitions. It offers high sensitivity to molecular conformation and stereochemistry, making it particularly useful for analyzing molecules in non-crystalline states rsc.orgbruker.com. Studies have employed VCD to characterize Fmoc-L-leucine and its enantiomer, demonstrating its capability to distinguish between chiral forms and to provide insights into supramolecular chirality and aggregation mechanisms rsc.orgnih.gov. The VCD signal can be significantly enhanced in supramolecular systems like gels, allowing for detailed analysis of molecular organization rsc.org.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation. Characteristic absorption bands correspond to specific molecular vibrations. For Fmoc-protected amino acids and their derivatives, FTIR spectra typically reveal prominent peaks associated with the Fmoc group (e.g., carbonyl stretching vibrations around 1700-1720 cm⁻¹, aromatic C-H stretching) and the amino acid backbone (e.g., amide I band around 1650-1690 cm⁻¹, amide II band around 1550 cm⁻¹). FTIR has been used to characterize the self-assembly of Fmoc-amino acids into hydrogels and to confirm structural changes upon gelation researchgate.netchinesechemsoc.orgacs.orgresearchgate.net. For instance, studies on Fmoc-dipeptides have shown FTIR spectra revealing peaks indicative of carbamate (B1207046) groups and antiparallel β-sheet structures chinesechemsoc.org.

Fluorescence spectroscopy can be utilized to study the photophysical properties of this compound, particularly its behavior in solution and during self-assembly processes. The Fmoc group itself possesses intrinsic fluorescence properties. Studies on Fmoc-protected amino acids have used fluorescence spectroscopy to monitor their self-assembly into hydrogels, observing changes in emission spectra upon gelation rsc.orgresearchgate.netresearchgate.netrsc.org. For example, fluorescence enhancement upon gelation has been reported for some Fmoc derivatives researchgate.netrsc.org. This technique can provide information about the local environment, aggregation state, and molecular interactions of this compound.

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

Chromatographic and mass spectrometric methods are indispensable for verifying the purity and confirming the identity of this compound.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical compounds, including this compound. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC is routinely used to quantify the main compound and detect any impurities, such as unreacted starting materials, side products, or enantiomeric contaminants. Purity specifications are often reported as percentages determined by HPLC chemimpex.comusbio.netsigmaaldrich.com. For example, this compound is typically supplied with a purity of ≥ 98% (HPLC) chemimpex.comusbio.net. Related compounds like Fmoc-L-leucine also show high purity specifications by HPLC, often exceeding 99% chemimpex.comthermofisher.comcarlroth.comsigmaaldrich.comchemimpex.com. Chiral HPLC methods are specifically employed to ensure enantiomeric purity, confirming the presence of the desired L-enantiomer chemimpex.comthermofisher.comcarlroth.comsigmaaldrich.comchemimpex.com. HPLC, often coupled with UV detection at wavelengths where the Fmoc group absorbs strongly (e.g., 214 nm or 254 nm), is crucial for quality control and identity confirmation through reproducible retention times when compared to reference standards. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides definitive molecular weight information, further confirming the identity of this compound and its potential impurities rsc.orgrsc.orgumich.eduoup.com.

Compound List

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique for confirming the identity and purity of this compound and for characterizing its derivatives and self-assembled structures. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed for such molecules, often revealing protonated molecular ions [M+H]+. For this compound (C21H25NO3), the expected molecular weight is approximately 339.4 Da chemimpex.com. MS analysis can confirm this mass, and fragmentation patterns can provide further structural information. Studies on related Fmoc-protected amino acids and peptides show characteristic fragmentations related to the Fmoc group and the amino acid side chain libretexts.orgwhitman.eduacs.orgrsc.org. While specific fragmentation patterns for this compound are not extensively detailed in the provided literature, general principles suggest cleavage of the Fmoc protecting group or the ester/amide bonds within the molecule. For instance, the loss of the Fmoc group (mass ~198 Da) or parts thereof is a common fragmentation pathway for Fmoc-protected compounds mdpi.comnih.gov. MS is also vital in verifying the successful synthesis of Fmoc-protected peptides, where deviations from expected mass-to-charge ratios can indicate synthesis errors or the presence of impurities nih.gov.

Morphological and Structural Characterization of this compound Self-Assemblies

This compound, like other Fmoc-protected amino acids and peptides, can undergo self-assembly to form ordered supramolecular structures, often in the form of gels or fibrous networks. Various techniques are used to visualize and characterize these assemblies.

Optical Microscopy

Optical microscopy techniques, including bright-field, phase contrast, and fluorescence microscopy, are fundamental for observing the macroscopic morphology of this compound self-assemblies, particularly in the formation of gels or fibrous structures. Studies on related Fmoc-protected aliphatic single amino acids (Fmoc-SAAs) have shown that Fmoc-L-leucine, for example, can form flower-like morphologies at room temperature, which may transform into tube-like structures upon heating researchgate.net. Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH have been observed to form spheres, dumbbell-like structures, and rod-like structures depending on concentration and temperature chemrxiv.org. While direct optical microscopy data for this compound's self-assembly is not explicitly detailed in the provided snippets, its propensity to form functional materials like hydrogels, as mentioned in broader contexts of Fmoc-amino acid derivatives chemimpex.com, suggests that similar morphological studies would be applicable.

Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of nanometer-scale features within this compound self-assemblies. Studies on Fmoc-diphenylalanine (Fmoc-FF) gels, for instance, have revealed fibrous networks with diameters ranging from 10 to 100 nm, exhibiting branching characteristics google.com. Similarly, Fmoc-L-FWS peptide assemblies have been observed as thin nanofilaments with diameters of approximately 30 Å, which further twist into protofibrils sci-hub.se. These techniques are crucial for understanding the fibrillar nature and network architecture characteristic of many Fmoc-based gelators. Although specific TEM images of this compound assemblies are not detailed here, the general findings for Fmoc-dipeptides and amino acids suggest that TEM would reveal similar fibrous or networked structures.

X-ray Scattering (WAXS, Powder X-ray Diffraction)

X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS) and Powder X-ray Diffraction (PXRD), provide insights into the crystalline structure and molecular packing within self-assembled this compound systems. PXRD is particularly useful for characterizing the crystalline phases of dried gels or solid-state materials. Studies on Fmoc-amino acid surfactants indicate that they can adopt bilayer structures, as revealed by PXRD researchgate.net. For Fmoc-peptide assemblies, WAXS data has confirmed the formation of β-sheet structures, with Fmoc groups often involved in π-stacking interactions, leading to interplanar spacing distances typically around 3.6–5.0 Å researchgate.net. Furthermore, PXRD has been used to analyze the solid-state structures of Fmoc-L-leucine and other Fmoc-dipeptides, revealing distinct diffraction patterns that correlate with their molecular packing and self-assembly behavior researchgate.netresearchgate.net. These techniques are essential for determining the degree of order and the specific arrangement of molecules within the self-assembled structures.

Rheological Characterization of Gels

Rheology is indispensable for quantifying the mechanical properties of gels formed by this compound and related compounds. It measures the gel's resistance to deformation and flow, providing critical information about the gel network's strength, elasticity, and viscosity. Studies on Fmoc-dipeptide gels, such as Fmoc-Leu-Asp, have reported storage moduli (G') in the order of tens to hundreds of Pascals, indicating a soft gel-like material mdpi.com. For Fmoc-L/Fmoc-K hydrogels, rheological analysis has been used to assess the impact of molar ratios on gel properties, with G' values often significantly higher than G'' (loss modulus), confirming gel formation researchgate.net. The evolution of dynamic moduli over time can also track the gelation process itself nih.gov. These rheological measurements are vital for understanding the structural integrity and potential applications of this compound-based gels in areas like biomaterials and drug delivery.

Computational Modeling and Simulation of this compound Systems

Computational methods, including molecular dynamics (MD) simulations and coarse-grained molecular dynamics (CG-MD), play a crucial role in elucidating the mechanisms driving the self-assembly of this compound and understanding the interactions at the molecular level. These simulations can explore conformational preferences, intermolecular forces (such as π-π stacking, hydrogen bonding, and hydrophobic interactions), and the kinetics of assembly.

Atomistic MD simulations have been used to study the structural dimensions and interactions within Fmoc-peptide assemblies, revealing the role of Fmoc group stacking and hydrogen bonding in forming ordered structures like β-sheets sci-hub.seresearchgate.netnih.govrsc.org. For instance, simulations of Fmoc-L-FWS have shown how these molecules organize into β-sheet columns that further assemble into helical arrays sci-hub.se. CG-MD simulations have been particularly effective in exploring the assembly of Fmoc-protected aliphatic single amino acids (Fmoc-SAAs) under varying environmental conditions, providing insights into how solvent composition influences the formation of different morphologies rsc.orgresearchgate.net. These simulations can also help rationalize experimental observations, such as the formation of crystalline structures through parallel Fmoc stacking rsc.org. Furthermore, computational modeling has been employed to understand the dynamics of methyl groups in FMOC-leucine, comparing them to protein environments and identifying differences in motion parameters acs.org. Density Functional Theory (DFT) calculations can also be used to study specific interactions and orientations of individual molecules or small assemblies acs.org. By integrating experimental data with computational modeling, researchers can build detailed atomistic models that explain the hierarchical self-assembly processes of this compound and related systems.

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a high-fidelity approach to understanding the fundamental molecular interactions governing the behavior of this compound. These calculations allow for the precise determination of electronic structures, charge distributions, and interaction energies between this compound molecules or with other species. By calculating binding affinities and characterizing non-covalent interactions, such as hydrogen bonds formed by the hydroxyl and amine groups, and potential π-π stacking interactions involving the Fmoc moiety, researchers can gain a deep understanding of the forces driving self-assembly. These studies can also predict vibrational spectra and other spectroscopic properties, aiding in the interpretation of experimental data and confirming molecular conformations. The precise energy contributions from different types of interactions can be quantified, offering a detailed molecular-level explanation for observed supramolecular phenomena.

Predictive Modeling for Material Properties

Leveraging the insights gained from MD simulations and quantum chemical calculations, predictive modeling can be employed to forecast the macroscopic material properties of systems incorporating this compound. By simulating the collective behavior of numerous molecules and their interactions, computational models can predict properties such as mechanical strength, thermal stability, solubility, and even optical characteristics. For example, models can simulate the response of an this compound-based hydrogel to mechanical stress or predict the thermal degradation profile of a peptide synthesized using this compound. These predictive capabilities are invaluable for guiding experimental design, optimizing material performance, and exploring novel applications without the need for extensive empirical testing.

Future Directions and Emerging Research Frontiers for Fmoc L Leucinol

Integration with Advanced Bio-Inspired Systems

Fmoc-L-leucinol and other Fmoc-protected amino acids are increasingly being explored for their ability to self-assemble into complex nanostructures that mimic biological systems. These bio-inspired materials leverage non-covalent interactions, such as π–π stacking and hydrogen bonding, to create ordered assemblies like nanofibers and hydrogels researchgate.netnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net. Research is focusing on utilizing these self-assembling peptides as scaffolds that can replicate the extracellular matrix (ECM) for tissue engineering and regenerative medicine applications nih.govresearchgate.netresearchgate.netnih.gov. Furthermore, the inherent biocompatibility of Fmoc-peptide hydrogels makes them suitable for cell culture and the development of biomimetic materials that can support cell growth and function researchgate.netnih.gov. The controlled self-assembly pathways of Fmoc-L-leucine are being investigated to create non-equilibrium structures with unique properties, offering new avenues for bio-inspired functional soft materials chemrxiv.org.

Development of Smart Materials with Multi-Responsive Properties

The self-assembly of this compound derivatives can lead to the formation of stimuli-responsive hydrogels, classifying them as "smart materials" nih.govresearchgate.netntu.edu.sgnetascientific.comresearchgate.netslideshare.net. These materials can undergo reversible sol-gel transitions or changes in their physical properties in response to external cues such as pH, temperature, light, or specific molecules nih.govresearchgate.net. The Fmoc group's fluorescence properties also allow for non-disruptive tracking of the self-assembly process within these hydrogel systems researchgate.net. Current research aims to develop hydrogels with multi-responsive properties, enabling them to react to multiple stimuli simultaneously, thereby enhancing their utility in sophisticated applications like controlled drug release and advanced diagnostics nih.gov. For instance, Fmoc-modified amino acids can be designed to respond to specific triggers, leading to tailored material behaviors for targeted applications.

Novel Therapeutic Modalities and Targeted Delivery Systems

This compound is a key building block in the design of peptide-based therapeutics and advanced drug delivery systems chemimpex.comchemimpex.comnih.govnih.govplos.org. Its incorporation into peptide sequences can enhance bioactivity and facilitate targeted delivery of therapeutic agents chemimpex.comchemimpex.comnih.gov. Research is actively exploring the use of Fmoc-L-leucine in creating peptide-drug conjugates (PDCs) for targeted cancer therapy, where the peptide moiety guides the drug to specific tumor sites, minimizing systemic toxicity nih.govplos.orgchapman.edumdpi.com. Additionally, this compound derivatives are being used to construct supramolecular systems and nanoparticles that can encapsulate and release drugs in a controlled manner, responding to specific biological cues or environmental changes beilstein-journals.orgchemimpex.comchemimpex.comnih.govrsc.org. Studies have shown that Fmoc-L-leucine, when co-assembled with other components, can form hydrogels with antimicrobial properties, offering potential for novel anti-infective biomaterials ntu.edu.sgresearchgate.netresearchgate.net.

Interdisciplinary Research with Nanotechnology and Bioengineering

The inherent self-assembly capabilities of this compound make it a valuable component in interdisciplinary research at the intersection of nanotechnology and bioengineering. Fmoc-modified amino acids are utilized to create sophisticated nanostructures, including nanotubes and nanofibers, which can serve as scaffolds for tissue engineering, biosensing, and bio-electronic interfaces researchgate.netnih.govnih.govnih.govacs.org. For example, research has demonstrated that self-assembled peptide nanotube networks formed by Fmoc-L3 (a tri-leucine derivative) exhibit significant charge transport properties, suggesting potential for interfacing biological components with electronics nih.gov. Furthermore, Fmoc-L-leucine has been incorporated into nanocellulose modifications for biomedical applications, showcasing its versatility in creating advanced nanomaterials dovepress.com. The ability to tune the self-assembly of this compound through solvent control and molecular design opens up possibilities for creating novel bio-inspired materials with precisely engineered properties for a wide range of bioengineering applications researchgate.net.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying Fmoc-L-leucinol in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is synthesized via Fmoc SPPS, leveraging its hydroxyl group for resin attachment. Critical steps include:

  • Resin Selection : Use hydroxymethylphenoxy (HMP) or Wang resins compatible with hydroxyl-containing amino alcohols.
  • Deprotection : Apply 20% piperidine in DMF to remove the Fmoc group, monitored by UV absorbance at 301 nm.
  • Coupling : Activate the amino acid (e.g., HBTU/DIPEA) for efficient amide bond formation.
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity this compound .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and leucinol backbone (δ ~3.5–4.0 ppm for hydroxyl-bearing CH2_2).
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify the molecular ion peak (expected [M+H]+^+: ~371.4 Da).
  • HPLC Purity Assessment : Ensure ≥95% purity via area-under-the-curve analysis .

Advanced Research Questions

Q. How does the hydrophobicity of this compound influence its self-assembly and gelation behavior?

  • Methodological Answer : Hydrophobicity (quantified by log P) governs molecular packing and gel stability.

  • log P Calculation : Use software like ChemDraw to estimate log P (~3.2 for this compound).
  • Gelation Protocol : Induce self-assembly via pH adjustment (e.g., glucono-δ-lactone for slow acidification) or solvent displacement.
  • Rheological Analysis : Measure storage modulus (G') over time to assess gel strength. Hydrophobic this compound (log P > 2.8) typically forms stable gels without syneresis, while lower hydrophobicity leads to metastable gels .

Q. What experimental and computational approaches resolve contradictions in this compound’s supramolecular structure?

  • Methodological Answer : Address discrepancies between crystallographic and fibrillar

  • X-ray Fiber Diffraction : Compare d-spacings (e.g., ~4.7 Å for π-stacking) with single-crystal structures.
  • Molecular Dynamics (MD) Simulations : Model fibril assembly using force fields (e.g., CHARMM36) to predict stacking patterns and hydrogen-bonding networks.
  • TEM and FTIR : Validate fibril morphology and β-sheet absence (amide I band ~1650 cm1^{-1} suggests PPII helices or disordered structures) .

Q. How can researchers optimize this compound’s mechanical properties for biomedical applications?

  • Methodological Answer : Tailor gel stiffness and compressibility via:

  • Concentration Studies : Apply power-law relationships (e.g., G' ∝ c1.4^{1.4}) to predict modulus changes.
  • Strain Rate Testing : Use uniaxial compression to differentiate brittle (high strain rate) vs. plastic (low strain rate) failure modes.
  • Additive Screening : Incorporate co-gelators (e.g., hyaluronic acid) to enhance elasticity .

Methodological Design & Data Analysis

Q. How to design a robust study investigating this compound’s role in peptide-based hydrogels?

  • Framework : Use PICOT to structure the research question:

  • Population : Hydrogel systems for drug delivery.
  • Intervention : this compound concentration (e.g., 5–20 mM).
  • Comparison : Fmoc-L-valinol or Fmoc-L-isoleucinol.
  • Outcome : Gel modulus (kPa) and drug release kinetics.
  • Time : Gel stability over 7–14 days .

Q. What strategies mitigate confounding variables in this compound self-assembly experiments?

  • Methodological Answer :

  • Controlled pH Adjustment : Use buffered systems (e.g., phosphate buffer) instead of acid hydrolysis to minimize batch variability.
  • Triangulation : Validate results via TEM (morphology), CD spectroscopy (secondary structure), and MD simulations (molecular packing) .

Data Interpretation Challenges

Q. How to reconcile discrepancies between computational predictions and experimental observations in this compound fibril models?

  • Methodological Answer :

  • Error Analysis : Check force field parameters (e.g., partial charges for Fmoc π-stacking).
  • Experimental Replication : Repeat WAXS under controlled humidity to prevent fibril dehydration artifacts.
  • Collaborative Validation : Engage crystallographers and computational chemists to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.